2'-C-metiladenosina

Descripción general

Descripción

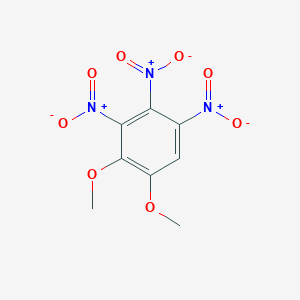

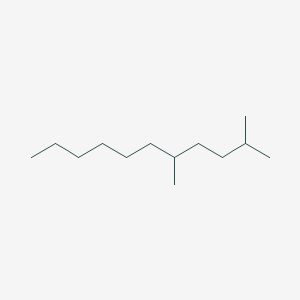

La 2’-C-Metiladenosina es un nucleósido modificado que juega un papel significativo en varios procesos bioquímicos y fisiológicos. Es un derivado de la adenosina, donde un grupo metilo está unido al carbono 2’ del azúcar ribosa. Esta modificación es frecuente en el ARN mensajero de varios organismos, incluidos los humanos, y está involucrada en la regulación de la expresión genética, el metabolismo del ARN y la síntesis de proteínas .

Aplicaciones Científicas De Investigación

2’-C-Methyladenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.

Biology: The compound is studied for its role in RNA metabolism and gene expression regulation.

Medicine: 2’-C-Methyladenosine is a potent inhibitor of hepatitis C virus RNA replication and has shown efficacy against other viral infections, such as Zika virus

Industry: It is used in the development of antiviral drugs and other therapeutic agents.

Mecanismo De Acción

El mecanismo preciso de acción de la 2’-C-Metiladenosina no se comprende completamente. Se cree que interactúa con los ribosomas, influyendo en la estabilidad del ARN mensajero, la traducción y el empalme. Los trifosfatos del compuesto actúan como potentes inhibidores competitivos de las reacciones catalizadas por la ARN polimerasa dependiente de ARN, inhibiendo así la replicación del ARN viral .

Compuestos Similares:

- 2’-C-Metilcitidina

- 7-Deaza-2’-C-Metiladenosina

- Ribavirina

- T-705 y su análogo T-1105

Comparación: La 2’-C-Metiladenosina es única debido a su metilación específica en la posición 2’, que le confiere propiedades bioquímicas distintas. En comparación con compuestos similares, ha mostrado una mayor eficacia en la inhibición de la replicación del ARN viral sin inducir citotoxicidad .

Análisis Bioquímico

Biochemical Properties

2’-C-Methyladenosine is an inhibitor of hepatitis C virus (HCV) replication . It is converted intracellularly to adenosine triphosphate, which inhibits the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . This interaction with NS5B demonstrates the compound’s role in biochemical reactions.

Cellular Effects

2’-C-Methyladenosine has been shown to have significant effects on various types of cells. For instance, it inhibits HCV replication in Huh-7 human hepatoma cells . It also inhibits growth of Leishmania guyanensis in vitro . These effects highlight the influence of 2’-C-Methyladenosine on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2’-C-Methyladenosine involves its conversion to adenosine triphosphate within cells, which then inhibits the RNA-dependent RNA polymerase NS5B . This inhibition disrupts the replication of HCV, demonstrating how 2’-C-Methyladenosine exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of 2’-C-Methyladenosine can change over time in laboratory settings. For example, cells treated with a minimum of 50 µM 2’-C-methyladenosine showed specific inhibition of mitochondrial transcription . This suggests that the compound’s effects on cellular function can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 2’-C-Methyladenosine can vary with different dosages. For instance, a representative of C 2’-methylated nucleosides, 7-deaza-2’-C-methyladenosine, significantly protected WNV-infected mice from disease progression and mortality . This indicates that the effects of 2’-C-Methyladenosine can vary depending on the dosage used in animal models.

Metabolic Pathways

2’-C-Methyladenosine is involved in several metabolic pathways. It is converted intracellularly to adenosine triphosphate, which plays a crucial role in energy transfer within cells . This suggests that 2’-C-Methyladenosine interacts with enzymes and cofactors involved in these metabolic pathways.

Transport and Distribution

Given its role in inhibiting HCV replication, it is likely that it interacts with certain transporters or binding proteins within cells .

Subcellular Localization

Given its role in inhibiting mitochondrial transcription, it may be localized within the mitochondria

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2’-C-Metiladenosina típicamente implica la metilación de la adenosina en la posición 2’. Un método común incluye tratar la adenosina con yoduro de metilo en un medio alcalino anhidro a bajas temperaturas. La reacción se lleva a cabo durante varias horas, dando como resultado la formación de 2’-C-Metiladenosina .

Métodos de Producción Industrial: La producción industrial de 2’-C-Metiladenosina sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía en columna, es esencial para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2’-C-Metiladenosina se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir la 2’-C-Metiladenosina en sus formas reducidas.

Sustitución: El grupo metilo en la posición 2’ puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la sustitución puede resultar en varios análogos funcionalizados .

4. Aplicaciones en Investigación Científica

La 2’-C-Metiladenosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de otros análogos de nucleósidos.

Biología: El compuesto se estudia por su papel en el metabolismo del ARN y la regulación de la expresión genética.

Medicina: La 2’-C-Metiladenosina es un potente inhibidor de la replicación del ARN del virus de la hepatitis C y ha mostrado eficacia contra otras infecciones virales, como el virus Zika

Industria: Se utiliza en el desarrollo de fármacos antivirales y otros agentes terapéuticos.

Comparación Con Compuestos Similares

- 2’-C-Methylcytidine

- 7-Deaza-2’-C-Methyladenosine

- Ribavirin

- T-705 and its analogue T-1105

Comparison: 2’-C-Methyladenosine is unique due to its specific methylation at the 2’ position, which imparts distinct biochemical properties. Compared to similar compounds, it has shown higher efficacy in inhibiting viral RNA replication without inducing cytotoxicity .

Propiedades

IUPAC Name |

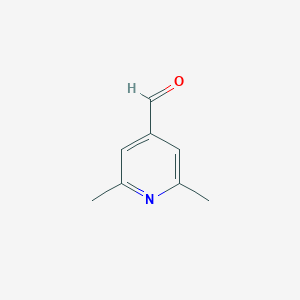

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333334 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-12-3 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)

![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)